molecular formula C23H28N4OS B11607228 1-(butylsulfanyl)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

1-(butylsulfanyl)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

Cat. No.: B11607228
M. Wt: 408.6 g/mol
InChI Key: ZRNUODIQZSFIJP-UHFFFAOYSA-N
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Description

1-(butylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Spiro Center: The spiro connection is introduced by reacting the quinazoline derivative with a cyclohexanone derivative under acidic or basic conditions.

    Functional Group Modifications: The butylthio and methyl groups are introduced through nucleophilic substitution reactions, often using butylthiol and methyl iodide as reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(butylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methyl iodide, butylthiol, various nucleophiles or electrophiles.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(butylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The butylthio and quinazoline moieties are likely involved in binding to the target sites, influencing the compound’s overall effect.

Comparison with Similar Compounds

  • 1-(butylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one
  • 1-(ethylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one
  • 1-(butylthio)-4-ethyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one

Uniqueness: 1-(butylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is unique due to the specific combination of functional groups and the spiro connection. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H28N4OS

Molecular Weight

408.6 g/mol

IUPAC Name

16-butylsulfanyl-12-methylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one

InChI

InChI=1S/C23H28N4OS/c1-3-4-14-29-22-25-24-21-26(2)20(28)18-19(27(21)22)17-11-7-6-10-16(17)15-23(18)12-8-5-9-13-23/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3

InChI Key

ZRNUODIQZSFIJP-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C2N1C3=C(C(=O)N2C)C4(CCCCC4)CC5=CC=CC=C53

Origin of Product

United States

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